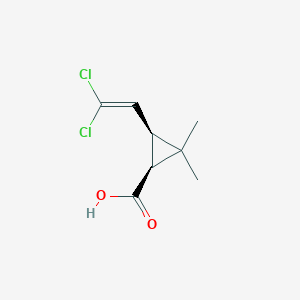
2-Pipéridinométhanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Piperidinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Mécanisme D'action
Target of Action
2-Piperidinemethanol is a chemical compound with the empirical formula C6H13NO
Mode of Action
It has been used in the synthesis of 3-phenyloctahydropyrido[2,1-c][1,4]oxazine hydrochloride and the 10R and 10S diastereomers . The exact interaction of 2-Piperidinemethanol with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known that piperine, a compound with a similar piperidine nucleus, has numerous pharmacological activities and health benefits . .
Analyse Biochimique
Biochemical Properties
It is known that this compound is used in the synthesis of other compounds , suggesting that it may interact with various enzymes and proteins during these reactions. The exact nature of these interactions is not currently known.
Molecular Mechanism
It is known that this compound is used in the synthesis of other compounds , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of 2-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures to yield 2-piperidinemethanol .
Industrial Production Methods: In an industrial setting, 2-piperidinemethanol can be produced by hydrogenation of 2-piperidone in the presence of a suitable catalyst, such as palladium on carbon. The process involves high-pressure hydrogen gas and elevated temperatures to achieve efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Piperidinemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-piperidone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to piperidine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 2-Piperidone.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Piperidinemethanol: Similar to 2-piperidinemethanol but with the hydroxyl group attached to the fourth carbon of the piperidine ring.
2-Piperidineethanol: Contains an ethyl group instead of a hydroxymethyl group attached to the second carbon of the piperidine ring.
3-Piperidinemethanol: The hydroxyl group is attached to the third carbon of the piperidine ring.
Uniqueness: 2-Piperidinemethanol is unique due to its specific position of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
piperidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAYXGYYVXRDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871027 | |
| Record name | 2-Piperidinylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | 2-Piperidinemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10552 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3433-37-2 | |
| Record name | 2-Piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3433-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidin-2-ylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidin-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-piperidinemethanol?
A1: The molecular formula of 2-piperidinemethanol is C6H13NO, and its molecular weight is 115.17 g/mol.
Q2: Is there any spectroscopic data available for 2-piperidinemethanol?
A2: Yes, several studies utilize spectroscopic techniques to characterize 2-piperidinemethanol. For instance, one research employed 1H and 13C nuclear magnetic resonance (NMR) to confirm the identity of the compound isolated from buckwheat extract. []
Q3: Are there any computational studies on 2-piperidinemethanol conformations?
A3: Yes, theoretical studies have investigated the conformational preferences of 2-piperidinemethanol in the gaseous state and in solvents of different polarities using computational methods. []
Q4: Can 2-piperidinemethanol form carbamates with carbon dioxide?
A4: Interestingly, while many amines react with CO2 to form carbamates, 2-piperidinemethanol, along with 2-piperidineethanol and 3-piperidinemethanol, does not form carbamates. This is likely due to strong intramolecular hydrogen bonding. []
Q5: Can 2-piperidinemethanol be used in organic synthesis?
A5: Yes, 2-piperidinemethanol can be utilized as a building block in organic synthesis. For example, it served as a starting material in the synthesis of a model compound of the natural product Corydendramine A. The synthesis involved a key Julia coupling step. []
Q6: Are there any known catalytic applications of 2-piperidinemethanol?
A6: While 2-piperidinemethanol itself might not be a catalyst, research suggests its potential role in carbon dioxide sequestration processes. Studies imply that carbamate intermediates, even if not directly formed by 2-piperidinemethanol, could be involved in reactions relevant to CO2 capture when sterically hindered amines are used. [, ]
Q7: Does 2-piperidinemethanol exhibit any biological activities?
A7: Studies have shown that 2-piperidinemethanol, isolated from buckwheat, exhibits allelopathic activity. It inhibited the root and shoot growth of certain plant species, suggesting its potential as a natural herbicide. []
Q8: Are there any studies investigating the pharmacological effects of 2-piperidinemethanol derivatives?
A8: Yes, research has explored the pharmacological properties of 3-substituted octahydropyrido[2,1-c][1,4]oxazines, which are structurally related to 2-piperidinemethanol. These compounds demonstrated depressant effects on the central nervous system in mice. []
Q9: Can 2-piperidinemethanol be used to synthesize chiral compounds?
A9: Yes, derivatives of 2-piperidinemethanol, like α,α-diphenyl-2-piperidinemethanol, are valuable in asymmetric synthesis. For example, oxazaborolidines derived from these compounds have been successfully applied in enantioselective reductions of ketones, yielding chiral alcohols with high enantiomeric purity. []
Q10: Are there any known antimicrobial properties of 2-piperidinemethanol derivatives?
A10: Research shows that newly synthesized substituted 2-aminomethyl-2-oxo-2λ5-perhydro-[1,3,2]oxazaphospholo[3,4-a]pyridine derivatives, derived from 2-piperidinemethanol, exhibit promising antimicrobial activity, particularly against fungal strains. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















